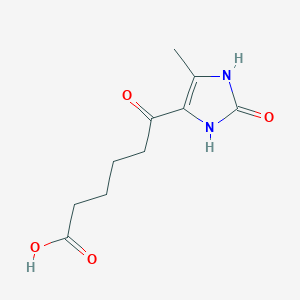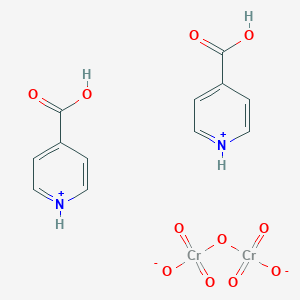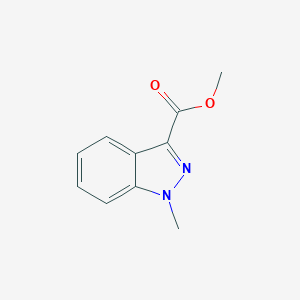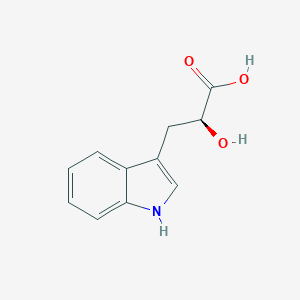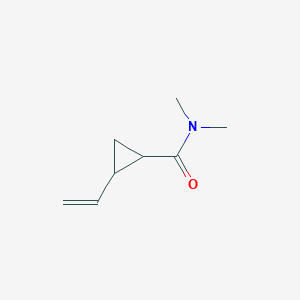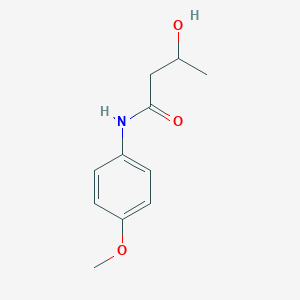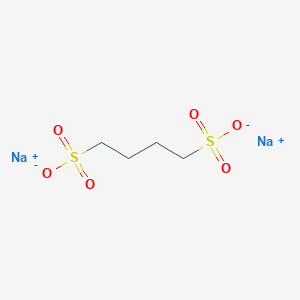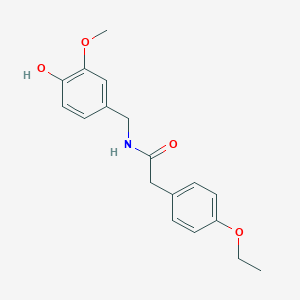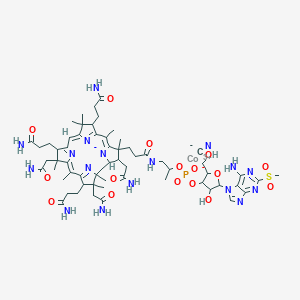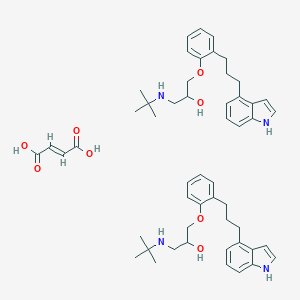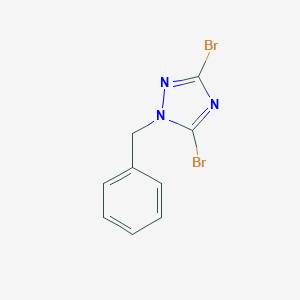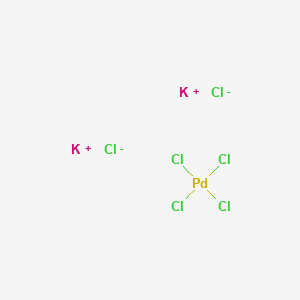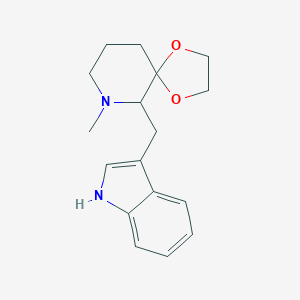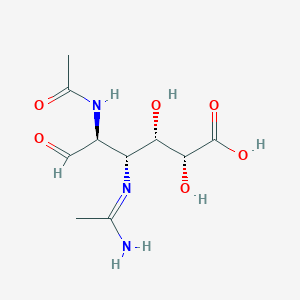
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (AADG) is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. AADG is a derivative of dideoxyhexuronic acid, which is a rare sugar that has been found in a few natural products. AADG has been synthesized through various methods and has shown promising results in several scientific studies.
作用機序
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid exerts its effects through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to activate dendritic cells and induce the production of cytokines, leading to enhanced immune response. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and inducing apoptosis by activating caspases.
生化学的および生理学的効果
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to have various biochemical and physiological effects, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inhibiting angiogenesis and inducing apoptosis.
実験室実験の利点と制限
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has several advantages in lab experiments, including its ability to bind to specific receptors and its potential as a drug delivery system. However, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has limitations, including its limited availability and high cost.
将来の方向性
There are several future directions for 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid research, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its effects on various diseases. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown promising results in various fields, and further research is needed to fully understand its potential applications.
合成法
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of different chemicals to form 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common chemical synthesis methods involves the reaction of 2-acetamido-2-deoxy-D-glucuronic acid with N-acetylglycine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosaminyltransferase III and UDP-GlcNAc 2-epimerase/ManNAc kinase to synthesize 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid.
科学的研究の応用
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown potential applications in various fields, including immunology, cancer research, and drug development. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has also been used as a drug delivery system due to its ability to bind to specific receptors.
特性
CAS番号 |
104602-08-6 |
|---|---|
製品名 |
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid |
分子式 |
C10H17N3O6 |
分子量 |
275.26 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-5-acetamido-4-(1-aminoethylideneamino)-2,3-dihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17N3O6/c1-4(11)12-7(6(3-14)13-5(2)15)8(16)9(17)10(18)19/h3,6-9,16-17H,1-2H3,(H2,11,12)(H,13,15)(H,18,19)/t6-,7-,8+,9-/m1/s1 |
InChIキー |
DHMWLSNODZWOTC-LURQLKTLSA-N |
異性体SMILES |
CC(=N[C@H]([C@@H](C=O)NC(=O)C)[C@@H]([C@H](C(=O)O)O)O)N |
SMILES |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
正規SMILES |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
その他のCAS番号 |
104602-08-6 |
同義語 |
3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid GulNAcAmA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



